

An In-depth Technical Guide on the Discovery and Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] It is a potent and selective inhibitor of the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells and the subsequent spread of infection.[2][3] Oseltamivir is a prodrug, oseltamivir phosphate, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[2][3][4] Its development marked a significant advancement in the management of influenza, offering a means to reduce the duration and severity of illness.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of oseltamivir, tailored for professionals in the field of drug development and research.

Discovery

Oseltamivir was discovered by scientists at Gilead Sciences through a rational drug design approach.[1][5] The design was based on the known structure of the influenza neuraminidase active site and its interaction with its natural substrate, sialic acid. The commercial production of oseltamivir begins with the biomolecule shikimic acid, which is harvested from Chinese star anise or produced through recombinant E. coli.[6] Gilead Sciences licensed the patents for oseltamivir to Roche in 1996, who then co-developed the drug.[1] In 1999, the U.S. Food and Drug Administration (FDA) approved oseltamivir phosphate for the treatment of influenza in adults.[1]

Synthesis of Oseltamivir

The synthesis of oseltamivir is a complex process that has evolved since its initial discovery. The molecule has three stereocenters, meaning that precise control of stereochemistry is crucial to produce the desired therapeutic isomer.^[6]

Commercial Synthesis from Shikimic Acid

The industrial synthesis of oseltamivir, developed by Roche, originates from (-)-shikimic acid.^[6] This route has been optimized for large-scale production. A key challenge in the synthesis is the introduction of the amino group at the C-5 position with the correct stereochemistry. The initial synthesis developed by Gilead Sciences involved the use of an azide at this position, which was later converted to the amine.^[7]

Key Synthetic Routes:

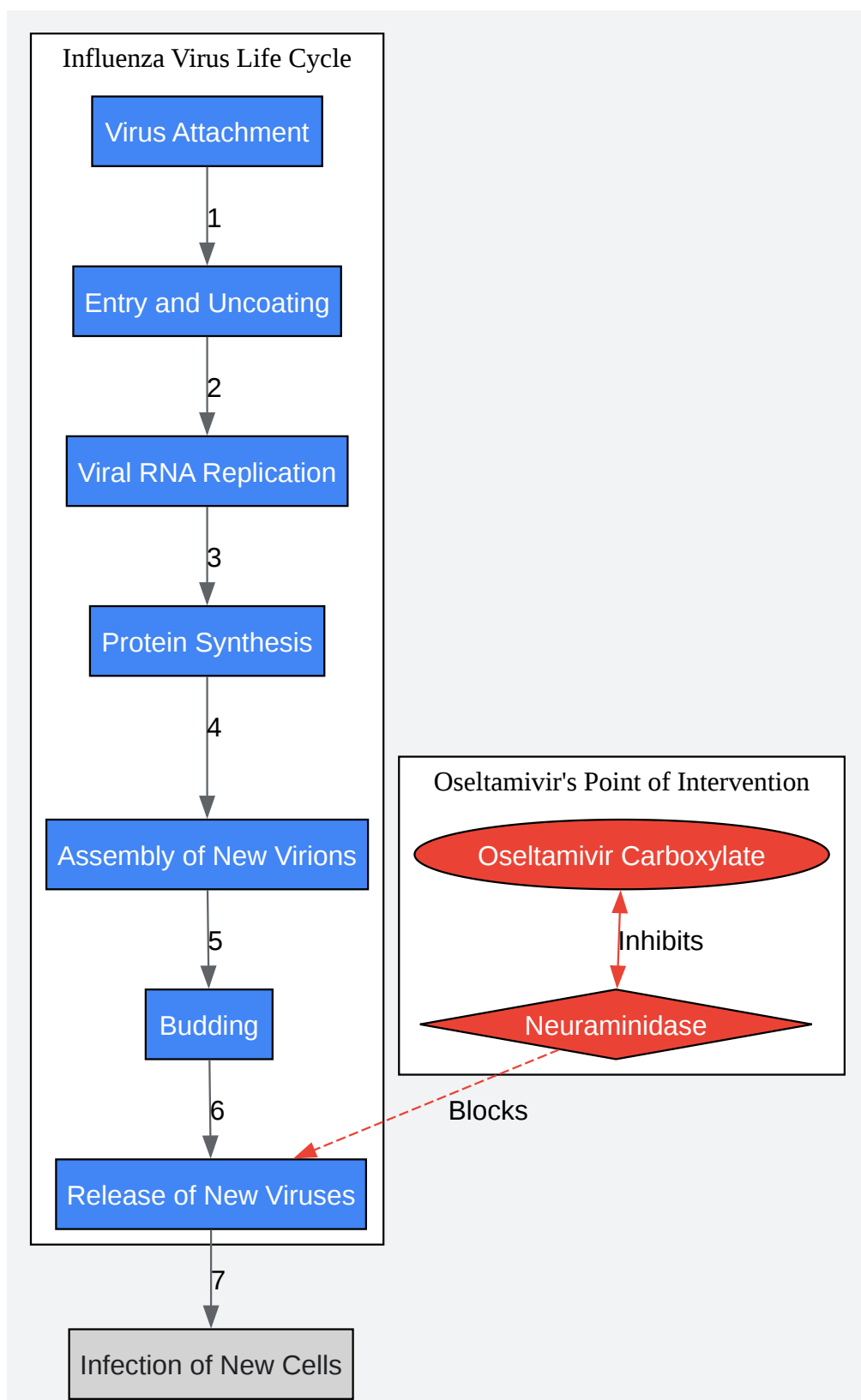
- **Gilead's Initial Synthesis:** This route established the feasibility of using shikimic acid as a starting material and involved a key aziridination step.^[7]
- **Roche's Industrial Synthesis:** Roche refined the process, improving yields and scalability. An azide-free synthesis was also developed to mitigate the risks associated with using azides in large-scale production.^[6]
- **Alternative Syntheses:** Due to the reliance on shikimic acid, which can be subject to supply shortages, numerous alternative synthetic routes have been explored. These include syntheses starting from other readily available materials and employing different chemical strategies, such as Diels-Alder reactions and organocatalytic approaches.^[8]

Synthesis Attribute	Gilead's Initial Synthesis	Roche's Azide-Free Synthesis	Hayashi's Organocatalytic Synthesis
Starting Material	(-)-Shikimic Acid	(-)-Shikimic Acid	Commercially available simple molecules
Key Steps	Azide displacement, Aziridination	Epoxidation, Amine opening of aziridine	Organocatalytic Michael addition, HWE reaction
Overall Yield	~15-20%	>30%	30%
Number of Steps	~12 steps	~10 steps	8 steps (in three one-pot operations)[8]

Mechanism of Action

Oseltamivir is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a glycoprotein on the surface of the virus that cleaves sialic acid residues from host cell receptors and newly formed virions.[1][2] This cleavage is essential for the release of progeny virus particles from infected cells and prevents their aggregation.[2][4]

Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases in the liver to its active form, oseltamivir carboxylate.[2][3][4] Oseltamivir carboxylate is a transition-state analogue of sialic acid and binds tightly to the active site of the neuraminidase enzyme of both influenza A and B viruses.[4] By blocking the action of neuraminidase, oseltamivir prevents the release of new viral particles, thus limiting the spread of the infection within the respiratory tract.[3][4]



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Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.

Experimental Protocols

Synthesis of an Oseltamivir Intermediate (Azide-Free Route)

The following is a representative protocol for the formation of the key aziridine intermediate from the corresponding epoxide, a crucial step in an azide-free synthesis of oseltamivir.

Materials:

- Epoxide precursor derived from shikimic acid
- 3-pentanol
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the epoxide precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add 3-pentanol to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add boron trifluoride etherate to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired amino ether intermediate.



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Caption: Experimental workflow for the synthesis of an Oseltamivir intermediate.

Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a compound against influenza virus neuraminidase.

Materials:

- Influenza virus stock (e.g., A/H1N1)
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., MES buffer with CaCl_2)
- Stop solution (e.g., high pH buffer)
- Test compound (e.g., oseltamivir carboxylate) and control inhibitors
- Black 96-well microplate

- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
- In a 96-well plate, add a defined amount of the diluted virus to each well, except for the no-virus control wells.
- Add the serially diluted test compounds and controls to the respective wells. Include wells with virus only (100% activity) and wells with buffer only (background).
- Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
- Terminate the reaction by adding the stop solution.
- Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~355-360 nm, emission ~460-465 nm).
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.^{[9][10]}

Quantitative Data

The efficacy of oseltamivir is quantified by its 50% inhibitory concentration (IC₅₀) against the neuraminidase of various influenza strains. Lower IC₅₀ values indicate higher potency.

Influenza Strain	Oseltamivir Carboxylate IC ₅₀ (nM)	Zanamivir IC ₅₀ (nM)
Influenza A/H1N1	0.4 - 1.34[11]	0.92[11]
Influenza A/H3N2	0.2 - 0.6[12]	2.28 - 3.09[11]
Influenza B	8.8 - 13[13][14]	4.19[11]
Avian Influenza A/H5N1	0.7 - 2.2[12]	Not specified

Note: IC₅₀ values can vary depending on the specific viral isolate and the assay conditions used.

Conclusion

Oseltamivir remains a critical tool in the global response to influenza. Its discovery through rational drug design and the subsequent evolution of its synthesis highlight key advancements in medicinal chemistry and process development. The challenges associated with its production, particularly the reliance on a natural starting material, have spurred innovation in synthetic organic chemistry, leading to more efficient and diverse manufacturing routes. Understanding the technical details of its discovery, synthesis, and mechanism of action is essential for the ongoing development of new and improved antiviral agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and Synthesis of Oseltamivir (Tamiflu®)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664763#compound-name-discovery-and-synthesis]

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